2,4-Hexadienamide, N,N-dimethyl-, (2E,4E)-
CAS No.:
Cat. No.: VC16395991
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO |
|---|---|
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | (2E,4E)-N,N-dimethylhexa-2,4-dienamide |
| Standard InChI | InChI=1S/C8H13NO/c1-4-5-6-7-8(10)9(2)3/h4-7H,1-3H3/b5-4+,7-6+ |
| Standard InChI Key | SKGUEMWEQXOTQA-YTXTXJHMSA-N |
| Isomeric SMILES | C/C=C/C=C/C(=O)N(C)C |
| Canonical SMILES | CC=CC=CC(=O)N(C)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2,4-Hexadienamide, N,N-dimethyl-, (2E,4E)- denotes a six-carbon chain with double bonds at positions 2 and 4, both in the trans (E) configuration. The amide group at position 1 is substituted with two methyl groups, resulting in the systematic name (2E,4E)-N,N-dimethylhexa-2,4-dienamide. The planar structure comprises a linear hydrocarbon backbone with conjugated π-electrons, while the dimethylamide group introduces steric bulk and electronic modulation (Figure 1) .
Key Structural Features:
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Double Bonds: The 2E and 4E configurations create a rigid, conjugated system that enhances reactivity in cycloadditions and electrophilic additions .
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Amide Group: The N,N-dimethyl substitution reduces hydrogen-bonding capacity compared to primary amides, favoring solubility in organic solvents like dichloromethane and ether .
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Stereoelectronic Effects: The conjugation between the amide carbonyl and diene system stabilizes transition states in asymmetric catalysis .
Synthesis and Manufacturing
Catalytic Asymmetric Alkylation
A landmark synthesis method involves copper-catalyzed asymmetric alkylation of dienyl amides. Under inert conditions (N₂ atmosphere), (2E,4E)-N,N-dimethyl-2,4-hexadienamide reacts with Grignard reagents (e.g., EtMgBr) in the presence of BF₃·Et₂O and a chiral bisphosphine ligand (L1). This protocol achieves high regioselectivity (up to 99% enantiomeric excess) and yields exceeding 90% (Table 1) .
Table 1: Optimized Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuBr·SMe₂ (5 mol%) |
| Ligand | L1 (6 mol%) |
| Solvent | Diethyl ether |
| Temperature | -78°C |
| Reaction Time | 12–18 hours |
| Yield | 90–99% |
Alternative Routes
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Amidation of Hexadienoic Acid: Reacting hexa-2,4-dienoic acid with dimethylamine in the presence of coupling agents like isobutyl chloroformate .
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Cross-Metathesis: Utilizing Grubbs catalysts to form the diene backbone from shorter alkenes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 7.24 (dd, J = 14.8, 10.8 Hz, 1H, H-3)
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δ 6.29–6.14 (m, 2H, H-2 and H-4)
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δ 6.14–6.00 (m, 1H, H-5)
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δ 3.07 (s, 3H, N-CH₃)
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δ 3.00 (s, 3H, N-CH₃)
¹³C NMR (101 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
Reactivity and Chemical Behavior
Diels-Alder Reactions
The conjugated diene system undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) to form bicyclic adducts. Reactions proceed at room temperature with >80% yield .
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the 4E double bond, yielding mono-unsaturated amides. Full saturation requires elevated pressures (5 atm).
Electrophilic Additions
Bromine and HCl add to the diene system, favoring 1,2-addition at the electron-deficient C-4 position .
Biological and Pharmacological Applications
Sodium Channel Modulation
Structural analogs like BTG 502 exhibit antagonism against batrachotoxin at voltage-gated sodium channels, suggesting potential insecticidal or therapeutic applications .
Natural Product Synthesis
Streptomyces-derived hexadienamides, such as methyl-4-((2Z,4E)-hexa-2,4-dienamido)-2-methylpent-2-enoate, share biosynthetic pathways with (2E,4E)-N,N-dimethyl-2,4-hexadienamide, highlighting its role as a synthetic precursor .
Recent Research and Developments
Asymmetric Catalysis
The Groningen protocol (2025) enables enantioselective alkylation of (2E,4E)-N,N-dimethyl-2,4-hexadienamide, yielding chiral adducts with 94–99% ee. This method advances synthetic routes to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Natural Product Discovery
A 2020 study identified hexadienamide derivatives in Streptomyces sp. S012, underscoring the compound’s relevance in microbial secondary metabolism .
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